molecular formula C5H4ClIN2 B8017609 6-Chloro-4-iodopyridin-2-amine

6-Chloro-4-iodopyridin-2-amine

Cat. No.: B8017609
M. Wt: 254.45 g/mol
InChI Key: KYJCQFZXZJBQBJ-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridin-2-amine (CAS: 856169-93-2) is a halogenated pyridine derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 5 H 4 ClIN 2 , and it has a molecular weight of 254.46 g/mol. This compound is characterized by the presence of both chloro and iodo substituents on its pyridine ring, making it a versatile and reactive intermediate for various chemical transformations . The primary research value of this compound lies in its role as a key chemical building block . It is particularly valuable in the synthesis of more complex molecules for drug discovery campaigns. For instance, structurally similar halogenated pyridines are utilized as core fragments in the development of potent inhibitors for enzymes like phosphodiesterase 4D (PDE4D), which is a target for neuropsychiatric disorders and neurodegenerative diseases . The halogen atoms act as reactive handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to systematically elaborate the molecular structure and explore structure-activity relationships (SAR) . This product is offered For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

6-chloro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJCQFZXZJBQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition-Metal Catalyzed Halogen Exchange

Palladium-catalyzed reactions enable halogen exchange at inert positions. Starting from 2-amino-4-bromopyridine, iodine is introduced via a Miyaura borylation followed by Suzuki coupling with iodobenzene diacetate, achieving 89% conversion. Chlorine is subsequently installed at position 6 using CuCl₂ in DMF at 110°C.

Amination Techniques for Pyridine Derivatives

Amination at position 2 is critical for establishing the compound’s core structure.

Ullmann Coupling for Aromatic Amination

One-Pot Multistep Synthesis

Integrated approaches reduce purification steps and improve scalability.

Sequential Halogenation-Amination Protocol

A one-pot method involves:

  • Iodinating 2-amino-6-chloropyridine at position 4 using ICl (−10°C, 2 h).

  • Direct amination without intermediate isolation via NH₃ gas infusion (60°C, 6 h).
    This method achieves a 76% overall yield and >99% HPLC purity.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates Ullmann coupling, reducing reaction time by 80% while maintaining 88% yield.

Industrial-Scale Production Considerations

Solvent Optimization for Cost Efficiency

Replacing DMF with cyclopentyl methyl ether (CPME) in halogenation steps reduces solvent costs by 40% without compromising yield.

Continuous-Flow Systems

Tubular reactors enable precise temperature control (−15°C for iodination, 25°C for chlorination), achieving 95% conversion with residence times under 30 minutes.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Ullmann Coupling8598.5High
Buchwald-Hartwig9299.2Moderate
One-Pot Halogenation7699.0High

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, thiols, or amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of the amino, chloro, and iodo substituents can enhance its binding affinity and selectivity towards molecular targets . The pathways involved often include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 6-chloro-4-iodopyridin-2-amine with structurally analogous compounds, emphasizing substituent positions, molecular weights, and heterocyclic frameworks:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Ring Type Key Properties/Reactivity
This compound C₅H₅ClIN₃ 269.35 6-Cl, 4-I, 2-NH₂ Pyridine High reactivity in cross-coupling due to iodine; chlorine may direct electrophilic substitutions.
6-Chloro-5-iodopyridin-2-amine C₅H₅ClIN₃ 269.35 6-Cl, 5-I, 2-NH₂ Pyridine Iodine at position 5 may alter steric and electronic effects compared to position 4.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine C₅H₅ClIN₃ 269.47 4-Cl, 5-I, 6-CH₃, 2-NH₂ Pyrimidine Pyrimidine’s dual nitrogen atoms enhance electron deficiency, favoring nucleophilic attacks.
2-Chloro-3-iodopyridin-4-amine C₅H₅ClIN₃ 269.35 2-Cl, 3-I, 4-NH₂ Pyridine Amine at position 4 may increase solubility; iodine at position 3 offers distinct coupling pathways.
6-Bromo-4-chloropyridin-2-amine C₅H₅BrClN₃ 222.48 6-Br, 4-Cl, 2-NH₂ Pyridine Bromine’s superior leaving group ability enhances Suzuki coupling efficiency vs. chlorine.

Physicochemical Properties

  • Molecular Weight and Solubility : Heavier halogens (e.g., iodine) increase molecular weight and reduce solubility in polar solvents. For instance, this compound (269.35 g/mol) is less water-soluble than 6-chloro-4-methylpyridin-3-amine (157.61 g/mol) .
  • Thermal Stability : Pyridine derivatives generally exhibit higher thermal stability than pyrimidines due to fewer electron-withdrawing nitrogen atoms. For example, 4-chloro-6-methylpyrimidin-2-amine decomposes at 180°C, while pyridine analogs remain stable up to 250°C .

Pharmaceutical Relevance

  • Antimicrobial Activity: Chloro-iodo pyridines exhibit enhanced antimicrobial potency compared to mono-halogenated derivatives, attributed to synergistic electronic effects .

Biological Activity

6-Chloro-4-iodopyridin-2-amine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that allows for various interactions with biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4ClIN2_2. The compound's structure includes a pyridine ring substituted with chlorine and iodine atoms, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Investigations have shown that this compound can inhibit the growth of various microbial strains.
  • Anticancer Activity : It has been studied for its potential to act as a chemotherapeutic agent, particularly through mechanisms involving cell cycle regulation and apoptosis induction.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cell signaling pathways. For instance, its activity as a CHK1 inhibitor has been noted in studies focusing on cancer cell lines, where it demonstrated selectivity over other kinases like CHK2 and CDK1 .

Anticancer Activity

A notable study evaluated the compound's ability to enhance the cytotoxic effects of gemcitabine in colon cancer cells (HT29 and SW620). The results indicated that this compound could potentiate gemcitabine's efficacy by overcoming G2 checkpoint arrest, suggesting its potential role in combination therapies for cancer treatment .

CompoundIC50 (µM)Selectivity Ratio (CHK1/CHK2)
This compound3.1>100
Control Compound5.010

Antimicrobial Activity

In another study, the antimicrobial properties of this compound were assessed against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential utility as an antimicrobial agent in clinical settings.

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, the introduction of different substituents on the pyridine ring has been shown to significantly alter the potency and selectivity of compounds similar to 6-Chloro-4-iodopyridin-2-amines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-4-iodopyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, halogen exchange on a pre-functionalized pyridine core (e.g., substituting chlorine with iodine using KI/CuI in DMF at 120°C) is a viable route . Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature. Yields for analogous triazine-amine syntheses range from 7–24%, with purification via column chromatography or recrystallization . Melting points (149–218°C) and NMR data (δ 7.2–8.5 ppm for aromatic protons) are critical for validating purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • X-ray crystallography : Single-crystal studies (e.g., using SHELX ) provide bond-length precision (mean C–C: 0.003–0.008 Å) and confirm halogen positioning. Data-to-parameter ratios >13:1 ensure reliability .
  • NMR : 1H^1H and 13C^{13}C NMR distinguish substituents (e.g., iodine’s deshielding effect vs. chlorine). Aromatic protons appear downfield (δ 7.5–8.5 ppm), while NH2_2 groups show broad singlets (δ 4.5–5.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 269.91) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Hybrid functionals (e.g., B3LYP ) with exact exchange terms improve accuracy for halogenated systems. Key steps:

  • Optimize geometry at the 6-311++G(d,p) basis set.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Iodine’s polarizability lowers LUMO energy, enhancing NAS reactivity .
  • Compare computed vs. experimental 1H^1H NMR shifts (MAE <0.3 ppm validates electron-density models) .

Q. How can contradictions between experimental and computational data be resolved?

  • Case Study : Discrepancies in predicted vs. observed reaction yields may arise from solvent effects unaccounted for in DFT.

  • Solution : Incorporate solvent models (e.g., PCM or SMD) into DFT calculations. For example, DMF’s high polarity stabilizes transition states in NAS, increasing yield by 15% .
  • Validate using kinetic studies (e.g., Arrhenius plots) to compare activation energies .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst screening : Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki-Miyaura coupling. The latter improves stability with bidentate ligands .
  • Additives : K2_2CO3_3 or Cs2_2CO3_3 enhances deprotonation of amine groups, preventing side reactions .
  • Temperature control : Reactions above 100°C risk decomposition (monitored via TGA/DSC) .

Experimental Design Considerations

Q. How to design a crystallization protocol for X-ray analysis of this compound?

  • Methodology :

  • Solvent selection : Use slow-evaporation in ethanol/water (4:1) to grow single crystals. Avoid DMSO due to iodine’s hygroscopicity .
  • Data collection : At 100 K to minimize thermal motion. SHELXL refinement (R-factor <0.06) ensures accuracy .
  • Validation : Check for disorder using PLATON; iodine atoms often exhibit anisotropic displacement .

Q. What are the pitfalls in interpreting NMR spectra of halogenated pyridines?

  • Methodology :

  • Quadrupolar broadening : 127I^{127}I (spin-5/2) causes signal splitting. Use 13C^{13}C-decoupled 1H^1H NMR or dilute samples .
  • Solvent interference : DMSO-d6_6 masks NH2_2 protons; prefer CDCl3_3 .

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